- New Route to N-Alkylated trans-Pyrrolidine Diols from 2,2,3,3-Tetramethoxybutane-Protected Dimethyl TartrateSynthetic Communications, 2008, 38(9), 1365-1374,
Cas no 90365-74-5 ((3S,4S)-1-Benzylpyrrolidine-3,4-diol)

90365-74-5 structure
Nome del prodotto:(3S,4S)-1-Benzylpyrrolidine-3,4-diol
Numero CAS:90365-74-5
MF:C11H15NO2
MW:193.242303133011
MDL:MFCD01073893
CID:61409
PubChem ID:57651357
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol
- (3S,4S)-1-Benzylpyrrolidine-3,4-diol
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol,GC
- (3S,4S)-(+)-benzyl-3,4-pyrrolidindiol
- (3S,4S)-1-(phenylMethyl)-3,4
- (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine
- (3S,4S)-1-Benzyl-3,4-pyrrolidinediol
- (3S,4S)-1-BENZYL-PYRROLIDINE-3,4-DIOL
- (3S,4S)-1-N-benzyl-3,4-dihydroxypyrrolidine
- (3S,4S)-3,4-dihydroxy-N-benzylpyrrolidine
- (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine
- N-benzyl-(3S,4S)-3,4-dihydroxypyrrolidine
- 3,4-Pyrrolidinediol, 1-(phenylmethyl)-, (3S,4S)-
- (3S,4S)-(-)-1-Benzyl-3,4-pyrrolidindiol
- PubChem18732
- QJRIUWQPJVPYSO-QWRGUYRKSA-N
- LS30148
- (3S,4S)-1-Benzyl-3,4-pyrrolidindiol
- DS
- (3S,4S)-1-(Phenylmethyl)-3,4-pyrrolidinediol (ACI)
- 3,4-Pyrrolidinediol, 1-(phenylmethyl)-, (3S-trans)- (ZCI)
- (+)-(3S,4S)-1-(Phenylmethyl)-3,4-pyrrolidinediol
- (3S,4S)-1-Benzyl-pyrrolidin-3,4-diol
- 1-Benzyl-3,4-(S,S)-dihydroxypyrrolidine
- CS-W015772
- J-800404
- DS-13011
- SCHEMBL84802
- DB-009920
- (3s,4s)-1-(phenylmethyl)-3,4-pyrrolidinediol
- 90365-74-5
- MFCD01073893
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol, >=97.0% (sum of enantiomers, HPLC)
- J-501290
- AC-13555
- CHEMBL2335510
- AC-22435
- 1-(PHENYLMETHYL)-3,4-PYRROLIDINEDIOL
- BP-12368
- AKOS015839146
- J-640399
-
- MDL: MFCD01073893
- Inchi: 1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11-/m0/s1
- Chiave InChI: QJRIUWQPJVPYSO-QWRGUYRKSA-N
- Sorrisi: C(C1C=CC=CC=1)N1C[C@H](O)[C@@H](O)C1
Proprietà calcolate
- Massa esatta: 193.11000
- Massa monoisotopica: 193.110278721g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 170
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- XLogP3: 0.3
- Carica superficiale: 0
- Superficie polare topologica: 43.7
Proprietà sperimentali
- Colore/forma: White to Yellow Solid
- Densità: 1.0945 (rough estimate)
- Punto di fusione: 94-100 °C
- Punto di ebollizione: 329.46°C (rough estimate)
- Indice di rifrazione: 1.5041 (estimate)
- PSA: 43.70000
- LogP: 0.16190
- Rotazione specifica: 33.6 º (c=1.05% in methanol)
- Solubilità: Non disponibile
- Attività ottica: [α]20/D +33.6±3°, c = 1.05% in methanol
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305 + P351 + P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26
- CODICI DEL MARCHIO F FLUKA:10-34
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Inert atmosphere,Room Temperature
- Frasi di rischio:R36/37/38
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Dati doganali
- CODICE SA:29339900
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB131067-10 g |
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol, 97%; . |
90365-74-5 | 97% | 10g |
€409.70 | 2023-05-21 | |
Apollo Scientific | OR322413-25g |
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol |
90365-74-5 | 98+% | 25g |
£402.00 | 2025-02-20 | |
eNovation Chemicals LLC | D508006-1g |
(3S,4S)-1-Benzylpyrrolidine-3,4-diol |
90365-74-5 | 97% | 1g |
$110 | 2024-05-24 | |
eNovation Chemicals LLC | D508006-10g |
(3S,4S)-1-Benzylpyrrolidine-3,4-diol |
90365-74-5 | 97% | 10g |
$195 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S76510-1g |
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol |
90365-74-5 | 1g |
¥296.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S76510-25g |
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol |
90365-74-5 | 25g |
¥3816.0 | 2021-09-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SZ410-20g |
(3S,4S)-1-Benzylpyrrolidine-3,4-diol |
90365-74-5 | 97% | 20g |
3781.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | D954933-10g |
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol |
90365-74-5 | 97% | 10g |
$150 | 2024-06-07 | |
Chemenu | CM116649-5g |
(3S,4S)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 95%+ | 5g |
$145 | 2024-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S76510-250mg |
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol |
90365-74-5 | 250mg |
¥126.0 | 2021-09-04 |
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 1 h, 80 °C; overnight, 70 °C; 4 h, 80 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; rt → -18 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
Riferimento
- Reduction of (R,R)1-benzyl-2,5-dioxo-3,4-dihydroxypyrrolidine and study on reaction mechanismBeijing Ligong Daxue Xuebao, 2004, 24(10), 917-919,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Methanol
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Methanol
Riferimento
- Synthesis of C2 symmetric primary vicinal diamines. Double stereospecific Mitsunobu reaction on the heterocyclic diols derived from tartaric acidTetrahedron: Asymmetry, 1997, 8(11), 1861-1867,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Iodine , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.3 Reagents: Dowex 50W Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.3 Reagents: Dowex 50W Solvents: Water ; rt
Riferimento
- Synthesis of diastereomeric 3-hydroxy-4-pyrrolidinyl derivatives of nucleobasesTetrahedron, 2007, 63(5), 1243-1253,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: Diglyme ; 0 °C
1.2 Reagents: Sodium borohydride ; 0 °C; 0 °C → 70 °C; 8 h, 70 °C; 70 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C → 70 °C; 30 min, 70 °C
1.4 Reagents: Sodium fluoride ; 70 °C → 100 °C; 30 min, 100 °C; 100 °C → rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium borohydride ; 0 °C; 0 °C → 70 °C; 8 h, 70 °C; 70 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C → 70 °C; 30 min, 70 °C
1.4 Reagents: Sodium fluoride ; 70 °C → 100 °C; 30 min, 100 °C; 100 °C → rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; rt
Riferimento
- Asymmetric Epoxidation of Unfunctionalized Olefins Catalyzed by Chiral (Pyrrolidine Salen) Mn (III) Complexes with Proline SidearmsMolecular Catalysis, 2022, 524,,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 - 10 °C; 3 h, 10 °C → 60 °C; 24 h, 50 - 60 °C; 60 °C → 20 °C
1.2 Reagents: Methanol ; 20 - 30 °C; 30 °C → 50 °C; 8 h, 45 - 50 °C
1.2 Reagents: Methanol ; 20 - 30 °C; 30 °C → 50 °C; 8 h, 45 - 50 °C
Riferimento
- Enantiospecific Synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine Utilizing a Burgess-Type TransformationOrganic Process Research & Development, 2019, 23(9), 1970-1978,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Solvents: Ethyl acetate ; 15 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Solvents: Ethyl acetate ; 15 min, rt
Riferimento
- Investigation of stereoisomeric bisarylethenesulfonic acid esters for discovering potent and selective PTP1B inhibitorsEuropean Journal of Medicinal Chemistry, 2019, 164, 408-422,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Iodine , Sodium borohydride Solvents: Tetrahydrofuran ; cooled; 6 h, 0 °C → reflux; cooled
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Riferimento
- Improvement on synthesis of (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidineYingyong Huaxue, 2007, 24(2), 223-225,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 12 h, reflux; reflux → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Water Solvents: Water
1.2 Reagents: Sodium hydroxide , Water Solvents: Water
Riferimento
- Novel steroid mimics directed towards the estradiol skeletonTetrahedron Letters, 2005, 46(49), 8521-8524,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
- Total synthesis of (+)-lentiginosine via a key Au catalysisScience China: Chemistry, 2010, 53(1), 113-118,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; rt; 3 h, rt → 70 °C; 70 °C → 0 °C
1.2 Solvents: Methanol ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Solvents: Methanol ; 0 °C; 0 °C → rt; 1 h, rt
Riferimento
- Synthesis and α-glucosidase inhibition activity of dihydroxy pyrrolidinesBioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2818-2823,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Diborane
Riferimento
- Alkylation catalyzed by chiral phase transfer reactionHuaxue Tongbao, 1995, (4), 22-4,
Metodo di produzione 13
Condizioni di reazione
1.1 -
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride
Riferimento
- Asymmetric Epoxidation of α,β-Unsaturated Ketones Catalyzed by Chiral Iron Complexes of (R,R)-3,4-Diaminopyrrolidine Derived N4-Ligands with Camphorsulfonyl SidearmsAsian Journal of Organic Chemistry, 2020, 9(4), 616-621,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
- Asymmetric Addition of Diethylzinc to Ketones promoted by Tartaric Acid DerivativesSynthetic Communications, 2008, 38(14), 2374-2384,
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Raw materials
- L(+)-Tartaric acid
- (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione
- (3S,4S)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Preparation Products
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Letteratura correlata
-
1. Back matter
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
90365-74-5 ((3S,4S)-1-Benzylpyrrolidine-3,4-diol) Prodotti correlati
- 101385-90-4((S)-1-Benzylpyrrolidin-3-ol)
- 775-15-5(1-benzylpyrrolidin-3-ol)
- 2227779-04-4(rac-1-(1R,2R)-2-hydroxycyclopentyl-N,N-dimethylmethanesulfonamide)
- 1805589-71-2(3-Bromo-4-fluoro-2-hydroxybenzoyl chloride)
- 1805743-04-7(1-Bromo-3-(4-ethoxy-2-ethylphenyl)propan-2-one)
- 1391053-88-5(Hydroxy Tyrosol 3-Sulfate Sodium Salt)
- 1448135-40-7(N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-6-oxo-1,6-dihydropyridine-3-carboxamide)
- 2172102-13-3(5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-2-hydroxybenzoic acid)
- 1566747-86-1(2-Thiophenecarboxaldehyde, 4-[methyl(tetrahydro-3-furanyl)amino]-)
- 121073-78-7(Benzaldehyde, 3,3'-[oxybis(2,1-ethanediyloxy)]bis[2-hydroxy-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90365-74-5)(3S,4S)-1-Benzylpyrrolidine-3,4-diol

Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):202.0/805.0